molecular formula C4H5N3O B3204148 3-amino-1H-pyrazole-5-carbaldehyde CAS No. 1028843-24-4

3-amino-1H-pyrazole-5-carbaldehyde

Cat. No.: B3204148
CAS No.: 1028843-24-4
M. Wt: 111.1 g/mol
InChI Key: PCYBYWHIOTVZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by an amino group at the third position and an aldehyde group at the fifth position of the pyrazole ring, serves as a crucial intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-pyrazole-5-carbaldehyde typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate, followed by formylation using Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are critical for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aldehyde group can participate in covalent bonding with nucleophilic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-1H-pyrazole-5-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of diverse bioactive molecules .

Properties

IUPAC Name

3-amino-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-1-3(2-8)6-7-4/h1-2H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYBYWHIOTVZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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